2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol

Antioxidant Metal Deactivator Multifunctional Additive

2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (Antioxidant 703) delivers unmatched dual-action stabilization: radical-scavenging antioxidant protection combined with metal-deactivating capability via its para-dimethylaminomethyl tertiary amine group. Unlike generic monofunctional hindered phenols (e.g., BHT), this compound simultaneously passivates Cu/Fe catalyst residues while preventing oxidative degradation—eliminating the need for supplementary metal deactivators. Ideal for polyolefins (PP/PE), ABS, polystyrene, engine oils, gear lubricants, and acryloxysilane monomer stabilization. Dosage: 0.1–0.5%. High melting point (~94°C) minimizes volatilization during extrusion. Request bulk pricing.

Molecular Formula C17H29NO
Molecular Weight 263.4 g/mol
CAS No. 88-27-7
Cat. No. B167131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol
CAS88-27-7
Molecular FormulaC17H29NO
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)C
InChIInChI=1S/C17H29NO/c1-16(2,3)13-9-12(11-18(7)8)10-14(15(13)19)17(4,5)6/h9-10,19H,11H2,1-8H3
InChIKeyVMZVBRIIHDRYGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (CAS 88-27-7): A Nitrogen-Functionalized Hindered Phenol


2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (CAS 88-27-7), commonly known as Antioxidant 703, is a synthetic hindered phenol derivative synthesized via the Mannich reaction from 2,6-di-tert-butylphenol, formaldehyde, and dimethylamine [1]. It belongs to the class of nitrogen-containing hindered phenolic antioxidants, distinguished by the presence of a dimethylaminomethyl group at the para position of a 2,6-di-tert-butylphenol core. This structural feature confers both radical-scavenging antioxidant properties and metal-deactivating capabilities . The compound appears as a white to light yellow crystalline powder with a melting point of 90-96°C and a molecular weight of 263.42 g/mol .

Why 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (CAS 88-27-7) Cannot Be Replaced by Generic Hindered Phenols


Generic substitution with simpler hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT), is scientifically unsound due to fundamental differences in molecular architecture and resulting performance profiles. The target compound's para-dimethylaminomethyl substituent introduces a tertiary amine functionality absent in BHT and many other common hindered phenols [1]. This amine group enables additional stabilization mechanisms—specifically metal chelation and acid scavenging—that are not provided by phenolic antioxidants lacking this moiety . Consequently, formulations optimized for 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol rely on its dual-action protection; replacing it with a monofunctional alternative would require additional additives to compensate for lost metal deactivation capacity, potentially altering compatibility, cost, and regulatory compliance [2].

Quantitative Differentiation Evidence for 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (CAS 88-27-7) Versus Comparators


Dual Antioxidant and Metal Deactivator Functionality in a Single Molecule

2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol combines radical-scavenging antioxidant activity with metal-deactivating properties within a single molecule. In contrast, the widely used comparator 2,6-di-tert-butyl-4-methylphenol (BHT) provides only antioxidant protection and lacks the tertiary amine group necessary for metal chelation . This dual functionality is documented in technical datasheets as a key differentiating feature .

Antioxidant Metal Deactivator Multifunctional Additive

Hydrogen-Bonded Tetrameric Crystal Structure Implies Unique Solid-State Stability

Single-crystal X-ray diffraction reveals that 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol forms a tetrameric assembly through intermolecular O-H···N hydrogen bonds, arranged around a twofold rotation axis [1]. This supramolecular organization is distinct from the simpler crystalline packing of BHT and other hindered phenols lacking the para-amine hydrogen-bond acceptor. While direct comparative thermal stability data are absent, this unique hydrogen-bonding network is cited as a structural basis for enhanced thermal resilience .

Crystal Structure Hydrogen Bonding Thermal Stability

Thermal Stability Indicators from DSC and TGA Analysis of Single Crystal

Thermogravimetric (TGA) and differential scanning calorimetric (DSC) analyses performed on single crystals of 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol confirm its thermal robustness [1]. The compound exhibits a sharp melting endotherm at 94°C (lit.) and a boiling point of 172°C at 30 mmHg . While no direct comparative TGA data against BHT were located, the high melting point (90-96°C) relative to BHT's melting point of 69-73°C suggests greater thermal resistance, which is advantageous in high-temperature processing applications .

Thermal Stability DSC TGA Single Crystal

Recognition as an Effective Polymerization Inhibitor in Silicone Monomers

2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol is explicitly cited alongside BHT as an effective hindered phenol-based polymerization inhibitor for acryloxysilane and methacryloxysilane monomers in a patent document [1]. The patent notes that stronger polymerization inhibitors are sought due to the development of novel polymerizable monomers, implying that this compound is considered among the conventional options with established efficacy [1]. However, no direct comparative inhibition data (e.g., induction period or rate constants) are provided.

Polymerization Inhibitor Acryloxysilane Silicone

Research and Industrial Application Scenarios for 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (CAS 88-27-7)


Stabilization of Polyolefins and Engineering Plastics Requiring Metal Deactivation

In polyolefin (PP, PE) and engineering plastic (ABS, polystyrene) formulations, 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol provides both radical-scavenging antioxidant protection and metal deactivation . Its higher melting point (~94°C) relative to BHT reduces volatilization during high-temperature extrusion and molding, while its amine functionality chelates residual catalyst metals (Cu, Fe) that would otherwise catalyze polymer degradation [1]. Typical dosage ranges from 0.1-0.5% in rubber and plastics .

Long-Term Thermal Stabilization of Lubricants and Industrial Oils

In engine oils, gear oils, and industrial lubricants, the compound's dual functionality inhibits both base oil oxidation and metal-catalyzed degradation . The nitrogen-containing Mannich base structure provides persistent radical scavenging while simultaneously passivating copper and iron surfaces, reducing sludge formation and extending oil drain intervals [1]. Its low volatility and non-staining characteristics are particularly valuable in high-temperature lubricant applications .

Polymerization Inhibition During Monomer Storage and Purification

2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol is recognized as a hindered phenol-based polymerization inhibitor for acryloxysilane and methacryloxysilane monomers . It can be employed during monomer synthesis, storage, or purification to prevent premature polymerization, a critical function in silicone and specialty monomer manufacturing .

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